Galactopyranoside, 1-hexylthio-1-deoxy-

Description

BenchChem offers high-quality Galactopyranoside, 1-hexylthio-1-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galactopyranoside, 1-hexylthio-1-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

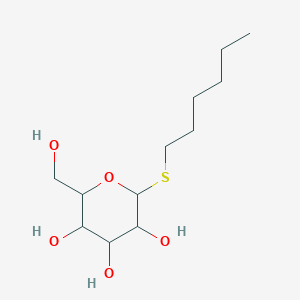

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O5S |

|---|---|

Molecular Weight |

280.38 g/mol |

IUPAC Name |

2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3 |

InChI Key |

ATFNYTMEOCLMPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexylthio 1 Deoxy Galactopyranoside

Conventional Glycosylation Approaches to 1-Thioglycosides

Conventional chemical synthesis provides a robust and versatile platform for accessing thioglycosides. These methods typically involve the activation of the anomeric carbon of a protected galactose derivative, followed by nucleophilic substitution with a thiol. The choice of protecting groups, activating agent, and reaction conditions is crucial for achieving high yields and stereoselectivity. umsl.edu

Direct glycosylation methods involve the one-step reaction of a suitable galactose donor with hexanethiol or its corresponding thiolate. A common approach employs a per-O-acetylated galactose as the glycosyl donor. In the presence of a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the anomeric acetate (B1210297) is activated, facilitating nucleophilic attack by hexanethiol to form the thioglycosidic bond. rsc.org

Another strategy involves the reaction of a galactose-derived thiouronium salt with an alkyl halide, such as hexyl bromide. conicet.gov.ar This method provides a straightforward route to the desired S-glycoside. Additionally, unprotected reducing sugars can be directly converted to glycosyl thiols using reagents like Lawesson's reagent; the resulting thiol can then be alkylated with a hexyl halide in a subsequent step to yield the target compound. ox.ac.uk

| Glycosyl Donor | Thiol Reagent | Promoter/Conditions | Outcome |

| Per-O-acetyl-galactose | Hexanethiol | Lewis Acid (e.g., TMSOTf) | Forms 1-hexylthio-galactopyranoside |

| Galactose Thiouronium Salt | Hexyl Bromide | Base (e.g., NEt₃) | Direct formation of the S-glycosidic link |

| D-Galactose (unprotected) | 1. Lawesson's Reagent2. Hexyl Halide | 1. Toluene, reflux2. Base | Two-step, one-pot synthesis via a glycosyl thiol intermediate |

Controlling the stereochemistry at the anomeric center is a significant challenge in glycosylation chemistry. The synthesis of the β-anomer of thiogalactosides is often desired and can be achieved with high selectivity through several strategies. nih.govscientifiq.aibohrium.com

One of the most reliable methods involves the use of a "participating" protecting group at the C2 position of the galactose donor, such as an acetyl or benzoyl group. During the reaction, this group forms a cyclic oxonium ion intermediate after the departure of the anomeric leaving group. The subsequent nucleophilic attack by the thiol (e.g., hexanethiol) must occur from the opposite face (S_N2-like), resulting exclusively in the formation of the 1,2-trans product. In the case of galactose, this corresponds to the β-thioglycoside. nih.gov

Alternatively, stereoselectivity can be achieved by starting with a glycosyl donor that has a specific anomeric configuration. For example, the treatment of an α-mannosyl triflate intermediate with a thiol leads to the β-thiomannoside via an S_N2-like displacement. nih.gov A similar principle can be applied to galactose systems to favor the β-product.

| Strategy | Key Feature | Mechanism | Stereochemical Outcome (for Galactose) |

| Neighboring Group Participation | C2-acyl protecting group (e.g., Acetyl) | Formation of a cyclic acyloxonium ion intermediate | Exclusively β-anomer (1,2-trans) |

| S_N2 Displacement | α-configured anomeric leaving group (e.g., triflate, bromide) | Direct backside attack by the thiol nucleophile | Predominantly β-anomer |

To facilitate the formation of the thioglycosidic bond, the anomeric hydroxyl group of galactose must first be converted into a more reactive leaving group. This process, known as anomeric functionalization, is a critical preliminary step in many conventional glycosylation protocols. umsl.edunih.gov

Common anomeric functionalities include:

Glycosyl Halides: The anomeric hydroxyl can be replaced with a halogen (typically bromide or chloride) to create a highly reactive glycosyl donor. Reagents such as hydrogen bromide in acetic acid or trimethylsilyl bromide (TMSBr) are commonly used for this transformation. nih.gov These glycosyl halides readily react with thiols in the presence of a base or a promoter.

Glycosyl Acetates: Anomeric acetates, formed by treating the sugar with acetic anhydride (B1165640), serve as stable yet activatable glycosyl donors. Their reaction with thiols requires a Lewis acid catalyst to promote the substitution. ox.ac.uk

Glycosyl Trichloroacetimidates (TCAs): These donors are known for their high reactivity under mildly acidic conditions, though they can be less stable for multi-step syntheses. frontiersin.org

In situ Thiol Formation: As mentioned previously, direct conversion of the anomeric hydroxyl of a reducing sugar into a thiol using reagents like Lawesson's reagent provides an efficient pathway that avoids the isolation of activated intermediates. ox.ac.uk

Chemo-Enzymatic Synthesis of Alkyl Galactopyranosides (General Principles)

Chemo-enzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions. This approach leverages the remarkable regio- and stereospecificity of enzymes to overcome common challenges in carbohydrate chemistry, often allowing for synthesis under mild conditions and with minimal use of protecting groups. mdpi.comlu.senih.gov

Enzymatic transgalactosylation is a powerful method for forming glycosidic bonds with high stereoselectivity. nih.gov The reaction is catalyzed by glycosidases, such as β-galactosidase, which naturally hydrolyze glycosidic linkages. nih.gov Under kinetically controlled conditions with a high concentration of an acceptor molecule, the enzyme can be made to transfer the galactosyl moiety from a donor substrate to the acceptor instead of to water. electronicsandbooks.comoup.com

The key components of this reaction are:

The Enzyme: β-Galactosidase from sources like Escherichia coli or Kluyveromyces lactis is commonly used and strictly produces the β-glycosidic linkage. nih.govnih.gov

The Glycosyl Donor: An activated galactoside, such as lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside (ONPG), serves as the source of the galactose unit. nih.gov

The Acceptor: A nucleophile that replaces water in the enzymatic reaction. While alcohols are common acceptors, the principle can be extended to other nucleophiles, including thiols like hexanethiol, to form the desired S-glycosidic bond.

The primary advantage of this method is the absolute stereocontrol, which ensures the formation of the β-anomer without the need for participating protecting groups. nih.gov

| Component | Role | Example(s) |

| Biocatalyst | Catalyzes the transfer of the galactosyl unit | β-Galactosidase (from E. coli, K. lactis) |

| Glycosyl Donor | Provides the activated galactose moiety | Lactose, o-nitrophenyl-β-D-galactopyranoside (ONPG) |

| Acceptor Nucleophile | Attacks the enzyme-galactosyl intermediate | Alcohols, amino acids, thiols (e.g., hexanethiol) |

Biocatalysis offers elegant solutions for modifying carbohydrate structures in ways that are often difficult to achieve through traditional chemical methods. nih.govresearchgate.net Enzymes can be employed to perform selective transformations on the sugar scaffold, creating advanced intermediates for subsequent chemical steps. acs.org

One notable chemo-enzymatic strategy involves the use of enzymes for purification. A non-selective chemical glycosylation can be performed first, resulting in a mixture of α and β anomers. Subsequently, an anomer-specific glycosidase is introduced to selectively hydrolyze the undesired anomer. mdpi.com For instance, a β-galactosidase would cleave the unwanted β-thiogalactoside, allowing for the straightforward isolation of the pure α-anomer. This approach simplifies purification, which can be a significant bottleneck in chemical synthesis. mdpi.comnih.gov

Another approach involves using enzymes to modify the sugar backbone itself, for example, by introducing or removing functional groups at specific positions, thereby generating unique building blocks for chemical synthesis without the need for complex protecting group strategies. nih.govresearchgate.net

Advanced Synthetic Strategies for Deoxy-Galactopyranoside Derivatives

Utilizing Glycosyl Donors with Specific Leaving Groups

The stereoselective formation of the β-thioglycosidic linkage, typically desired for biological applications, is highly dependent on the nature of the leaving group at the anomeric position of the glycosyl donor. Various donors have been developed to achieve high yields and stereoselectivity.

One of the most common and effective classes of glycosyl donors are glycosyl halides , particularly glycosyl bromides. Acetobromo-α-D-galactose, a peracetylated galactosyl bromide, is a frequently used precursor. tandfonline.comresearchgate.net The reaction of this donor with a thiol, such as 1-hexanethiol (B106883), in the presence of a promoter, leads to the formation of the thioglycoside. The stereochemical outcome is often influenced by neighboring group participation from the acetyl group at the C-2 position, which favors the formation of the 1,2-trans product, in this case, the β-thioglycoside.

Thioglycosides themselves can also act as versatile glycosyl donors. umsl.eduumsl.edu For instance, a more readily available thioglycoside, such as a phenyl or ethyl thiogalactoside, can be activated and then displaced by 1-hexanethiol. This approach is advantageous due to the stability of thioglycoside donors and the variety of activation methods available.

Glycosyl trichloroacetimidates are another class of highly effective glycosyl donors. researchgate.net They are known for their high reactivity and ability to provide good yields and stereoselectivity under mild acidic conditions. The reaction of a galactose-derived trichloroacetimidate (B1259523) with 1-hexanethiol, catalyzed by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), can provide a direct route to the desired product.

The following table summarizes the characteristics of these common glycosyl donors for the synthesis of 1-thio-galactosides.

| Glycosyl Donor | Leaving Group | Typical Promoter/Catalyst | Stereoselectivity (for β-anomer) | Advantages |

| Glycosyl Halide | -Br, -Cl | Silver or mercury salts, phase-transfer catalysts | Good to excellent (with participating groups) | Readily accessible, well-established methods |

| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST, metal triflates | Good to excellent | Stable, tunable reactivity, "armed-disarmed" strategies |

| Glycosyl Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Good to excellent | High reactivity, mild conditions |

Protecting Group Manipulations for Selective Functionalization

The hydroxyl groups of galactose must be protected during the synthesis of 1-hexylthio-1-deoxy-galactopyranoside to prevent unwanted side reactions. The choice of protecting groups is not merely for masking functionality but also plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. acs.orgnih.gov

Acyl protecting groups , such as acetyl (Ac) or benzoyl (Bz) groups, are widely used. mdpi.com An acyl group at the C-2 position can participate in the reaction through the formation of a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the sugar, directing the incoming nucleophile (1-hexanethiol) to attack from the β-face, resulting in the stereoselective formation of the β-thioglycoside. nih.gov The electron density of the acyl group can also influence the selectivity, with more electron-donating groups potentially enhancing remote participation. acs.org

Ether protecting groups , such as benzyl (B1604629) (Bn) ethers, are also common. Unlike participating acyl groups, ether groups at C-2 are considered "non-participating." Their use can sometimes lead to mixtures of α and β anomers, and the stereoselectivity is more dependent on other factors like the solvent, temperature, and the nature of the glycosyl donor and promoter.

Strategic use of different protecting groups allows for selective deprotection and further functionalization of the sugar molecule if needed. For instance, using a combination of benzyl ethers and a silyl (B83357) ether allows for the selective removal of one type of protecting group while leaving the others intact.

The table below illustrates the influence of different protecting groups at the C-2 position on the stereoselectivity of galactoside formation.

| Protecting Group at C-2 | Participation | Typical Stereochemical Outcome | Notes |

| Acetyl (Ac) | Participating | 1,2-trans (β for galactose) | Favors the formation of a stable acyloxonium ion intermediate. |

| Benzoyl (Bz) | Participating | 1,2-trans (β for galactose) | Similar to acetyl, provides good stereocontrol. |

| Benzyl (Bn) | Non-participating | Mixture of α and β, or dependent on other factors | Stereoselectivity is less predictable and more influenced by reaction conditions. |

Preparation of Precursors for 1-Deoxy-1-thio-Galactopyranosides

The synthesis of 1-hexylthio-1-deoxy-galactopyranoside begins with the preparation of a suitable galactose-derived precursor. A common starting material is D-galactose itself.

Peracetylation of D-galactose is often the first step. This can be achieved by treating D-galactose with acetic anhydride in the presence of a catalyst, such as sodium acetate or iodine. This reaction yields penta-O-acetyl-α,β-D-galactopyranose, a stable, crystalline solid that is soluble in organic solvents. mdpi.com

From the peracetylated galactose, a glycosyl halide can be prepared. For example, reacting penta-O-acetyl-D-galactopyranose with a solution of hydrogen bromide in acetic acid affords 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromo-α-D-galactose) in high yield. researchgate.net This glycosyl bromide is a versatile intermediate for the synthesis of various glycosides, including thioglycosides.

Alternatively, the peracetylated sugar can be converted into a 1-thioacetate derivative . This can then be selectively de-S-acetylated in situ to generate a reactive thiol intermediate, which can then be alkylated with a suitable electrophile like hexyl bromide.

A general synthetic route to an alkyl 1-thio-β-D-galactopyranoside is outlined below:

Protection: D-galactose is fully acetylated to give penta-O-acetyl-α,β-D-galactopyranose.

Halogenation: The peracetylated sugar is converted to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.

Thioglycosylation: The galactosyl bromide is reacted with 1-hexanethiol in the presence of a base or promoter to yield the protected 1-hexylthio-1-deoxy-galactopyranoside.

Deprotection: The acetyl groups are removed, typically under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol), to afford the final product, 1-hexylthio-1-deoxy-galactopyranoside.

This systematic approach, employing carefully chosen glycosyl donors and protecting groups, allows for the efficient and stereoselective synthesis of 1-hexylthio-1-deoxy-galactopyranoside, a valuable compound for further applications in glycobiology and drug discovery.

Enzymatic Interactions and Biological Activity Profiles of 1 Hexylthio 1 Deoxy Galactopyranoside Analogues

Substrate Specificity and Recognition by Carbohydrate-Active Enzymes (CAZymes)

Carbohydrate-Active Enzymes (CAZymes) are a broad classification of enzymes that synthesize, modify, or break down carbohydrates. They are organized into families based on amino acid sequence similarity, such as the Glycoside Hydrolase (GH) families. The selectivity of inhibitors like 1-hexylthio-1-deoxy-galactopyranoside for specific GH families provides valuable information about the structural differences between their active sites.

The inhibitory profile of 1-hexylthio-1-deoxy-galactopyranoside demonstrates marked selectivity among different glycosyl hydrolase families. It is an effective inhibitor of E. coli β-galactosidase, which belongs to the GH2 family. However, it shows negligible activity against α-galactosidases, which are typically found in families such as GH27 and GH36 .

This selectivity underscores the subtle but critical differences in the architecture of the active sites between these enzyme families. While the glycone-binding site (which accommodates the galactose moiety) is sufficiently similar for initial recognition, the regions that interact with the aglycon portion of the substrate are distinct, leading to differential binding affinity for the inhibitor.

The molecular basis for the selective inhibition of GH2 β-galactosidase by alkyl 1-thio-β-D-galactopyranosides lies in the specific topology of the enzyme's active site. nih.gov Structural analyses and binding studies indicate the presence of a well-defined hydrophobic area or pocket adjacent to the catalytic residues. nih.gov

This hydrophobic region can favorably accommodate the nonpolar hexyl chain of the inhibitor. The binding is stabilized by van der Waals forces and, as mentioned, is entropically driven by the release of structured water molecules. nih.gov The size of this pocket appears to be limited, explaining why affinity decreases for alkyl chains longer than hexyl, which may be too large to be accommodated optimally. nih.gov Molecular modeling studies of other glycoside hydrolases have shown that such hydrophobic pockets are often lined with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine, which can engage in hydrophobic interactions with the inhibitor. sciepub.comsciepub.com

Conversely, the active sites of α-galactosidases generally lack a hydrophobic pocket of a similar size and shape. Their substrate-binding sites are often more polar, designed to interact with different natural substrates. This structural difference explains the poor binding and lack of inhibition by 1-hexylthio-1-deoxy-galactopyranoside, providing a clear molecular rationale for its enzyme selectivity.

Role in Modulation of Enzymatic Pathways (General Context)

1-Hexylthio-1-deoxy-galactopyranoside and its analogues function as mimics of natural galactoside ligands, allowing them to interact with various enzymes involved in carbohydrate metabolism. The substitution of the anomeric oxygen with sulfur in these thiogalactosides renders the glycosidic bond more resistant to enzymatic cleavage by glycosidases. acs.org This stability makes them excellent tools for studying enzyme-substrate interactions and for inhibiting specific enzymatic processes.

The primary mechanism by which these compounds modulate enzymatic pathways is through competitive inhibition. By resembling the natural substrate, they can bind to the active site of an enzyme, thereby preventing the binding and processing of the endogenous substrate. The affinity of these inhibitors for the enzyme is influenced by the nature of the aglycone group, in this case, the hexylthio moiety. The alkyl chain can engage in hydrophobic interactions within the enzyme's active site, contributing significantly to the binding affinity. nih.gov

Glycoconjugate processing enzymes, such as glycosidases and glycosyltransferases, are responsible for the synthesis and modification of complex carbohydrate structures attached to proteins and lipids. These structures, known as glycans, play vital roles in cell recognition, signaling, and adhesion. The modulation of these enzymes by inhibitors like 1-hexylthio-1-deoxy-galactopyranoside can have profound biological effects.

Research has demonstrated that a series of alkyl 1-thio-β-D-galactopyranosides act as inhibitors of β-D-galactosidase from E. coli. nih.gov The inhibitory potency of these compounds is directly related to the length of the alkyl chain. This relationship suggests the presence of a hydrophobic binding area within the enzyme's active site that accommodates the aglycone group. The binding of the alkyl chain to this hydrophobic pocket is a key determinant of the inhibitor's affinity. nih.gov

Studies on various glycosidase inhibitors have shown that increasing the length of an alkyl chain on the inhibitor molecule can enhance its potency up to a certain point. nih.govresearchgate.net This is attributed to more extensive hydrophobic interactions within the enzyme's active site. For instance, in a series of 6-C-alkyl-DMDP derivatives, the inhibitory potency against β-galactosidase was enhanced by increasing the length of the alkyl side chain. nih.gov

The following table presents data on the binding of a series of alkyl 1-thio-β-D-galactopyranosides to β-D-galactosidase from E. coli, illustrating the effect of the alkyl chain length on the binding affinity.

| Alkyl Group | Inhibition Constant (Ki) (mM) |

| Methyl | 0.23 |

| Ethyl | 0.18 |

| Propyl | 0.12 |

| Butyl | 0.08 |

| Pentyl | 0.06 |

| Isopropyl | 0.15 |

This interactive data table is based on findings related to the binding of alkyl 1-thio-beta-D-galactopyranosides to beta-D-galactosidase from E. coli. nih.gov

The main driving force for the binding of the aglycone group is the increase in entropy that results from the displacement of ordered water molecules from the hydrophobic binding site. nih.gov However, this hydrophobic area is limited in size. Beyond a certain chain length, the hydrocarbon chain is only partially desolvated, which can lead to a plateau or even a decrease in binding affinity. nih.gov

The enzymatic hydrolysis of glycosidic bonds is a fundamental process in carbohydrate metabolism. acs.org Glycoside hydrolases, the enzymes that catalyze this reaction, are highly specific for the type of glycosidic linkage they cleave. acs.org The study of this process is greatly facilitated by the use of substrate analogues that are resistant to hydrolysis, such as 1-hexylthio-1-deoxy-galactopyranoside.

The stability of the thioglycosidic bond allows researchers to trap the enzyme-inhibitor complex and study its structure, providing a snapshot of the substrate bound in the active site. This has been instrumental in elucidating the catalytic mechanisms of many glycosidases.

Glycoside hydrolases typically employ one of two main mechanisms for catalysis: a retaining mechanism or an inverting mechanism. Both involve acid-base catalysis where amino acid residues in the enzyme's active site act as a proton donor and a nucleophile or base. acs.org

In the retaining mechanism , the hydrolysis occurs in two steps, both proceeding with inversion of stereochemistry at the anomeric carbon, resulting in a net retention of the original stereochemistry. This mechanism involves the formation of a covalent glycosyl-enzyme intermediate.

In the inverting mechanism , a single nucleophilic attack by an activated water molecule, assisted by an acidic and a basic residue in the active site, leads to the inversion of the anomeric stereochemistry in one step.

The use of thioglycoside inhibitors has helped to identify the key amino acid residues involved in these catalytic processes. By observing how these inhibitors bind and interact with the active site, scientists can infer the roles of different residues in substrate binding and catalysis. The resistance of the thioglycosidic bond to cleavage allows for the study of the initial binding events without the complication of subsequent chemical reactions. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Structural Determinants of Biological Activity

The aglycone portion of a glycoside, in this case, the 1-hexylthio group, plays a significant role in its biological activity. The nature of the aglycone can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion, as well as the molecule's affinity for its target.

The length and lipophilicity of the alkyl chain in alkyl thioglycosides are critical determinants of their biological effects. Studies on various alkyl thioglycosides have shown that the chain length of the aglycone can significantly impact their inhibitory activity against certain enzymes and their ability to interfere with cellular processes. For instance, in a study of galactofuranosyl alkyl thioglycosides as inhibitors of mycobacteria, variations in the alkyl chain length of the aglycone led to different levels of antimycobacterial activity. nih.gov Specifically, a Galf 9-heptadecyl thioglycoside displayed significant in vitro inhibition of Mycobacterium smegmatis, whereas a Galf 1-octyl thioglycoside showed no inhibition at similar concentrations. nih.gov This suggests that an optimal chain length is often required for effective interaction with the target protein's binding site.

The hexyl group in 1-hexylthio-1-deoxy-galactopyranoside provides a degree of lipophilicity that can facilitate passage through cell membranes. The flexibility of the hexyl chain allows it to adopt various conformations, potentially enabling a better fit within the hydrophobic pockets of a target enzyme or receptor. The sulfur atom of the thioether linkage also contributes to the molecule's properties, influencing its electronic character and ability to form non-covalent interactions. Research has indicated that for certain biological targets, aromaticity in the aglycone can be a requirement for activity, while in other cases, alkyl chains of specific lengths are preferred. The choice of an aglycone is therefore a critical aspect of designing thioglycosides with desired biological functions.

The replacement of the anomeric oxygen with a sulfur atom, creating a thioglycosidic bond, is a key structural feature of 1-hexylthio-1-deoxy-galactopyranoside. This modification has profound implications for the molecule's chemical stability and biological activity. Thioglycosides are generally more resistant to enzymatic hydrolysis by glycosidases compared to their O-glycoside counterparts. numberanalytics.com This increased stability is a significant advantage in a biological context, as it can lead to a longer duration of action.

The enhanced stability of the thioglycosidic bond is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. This makes the C-S bond less susceptible to cleavage by the enzymatic machinery that has evolved to process O-glycosidic linkages. Studies have demonstrated that thioglycosides can act as effective metabolic decoys, disrupting glycan biosynthesis by being more stable in cellular environments and less prone to degradation by enzymes like β-hexosaminidases. nih.gov This resistance to hydrolysis allows them to interfere with glycosylation pathways more efficiently than O-glycosides. nih.gov

Furthermore, the conformational preferences of S-glycosides can differ from those of O-glycosides due to the larger size and different electronic properties of the sulfur atom. numberanalytics.com These conformational changes can affect how the molecule interacts with the binding sites of proteins and other biological macromolecules.

The stereochemistry of a glycoside is a critical factor governing its ability to be recognized by and bind to biological targets. The specific arrangement of hydroxyl groups on the galactopyranose ring and the configuration at the anomeric carbon (α or β) determine the molecule's three-dimensional shape and its potential for forming specific hydrogen bonds and other non-covalent interactions with a protein's active site.

Biochemical processes are highly stereospecific, meaning that enzymes and receptors can often distinguish between different stereoisomers of a molecule. quizlet.com The stereochemistry at the anomeric carbon is particularly important for the biological activity of glycosides. numberanalytics.com The α or β configuration can dictate whether a glycoside can fit into the binding pocket of a target protein and can influence the stability of the resulting complex.

For galactosides, the specific orientation of the hydroxyl groups, particularly at the C-2, C-3, C-4, and C-6 positions, is crucial for molecular recognition. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming a network of interactions that anchor the ligand within the binding site. Any change in the stereochemistry at any of these chiral centers can lead to a significant loss of binding affinity and biological activity.

Computational Approaches in SAR/QSAR for Deoxythioglycosides

Computational methods have become indispensable tools in modern drug discovery and development. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, aided by computational techniques, provide valuable insights into the interactions between small molecules and their biological targets, and can guide the design of new, more potent analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.orgnih.gov This method is widely used to understand the interactions between small molecules, like 1-hexylthio-1-deoxy-galactopyranoside, and their target enzymes at an atomic level. nih.gov By simulating the binding process, researchers can identify key amino acid residues in the active site that interact with the ligand and determine the binding affinity. orientjchem.org

For thioglycosides, molecular docking studies have been employed to investigate their binding modes with various enzymes. For example, docking simulations of thiodigalactoside (B104359) derivatives with human-galectin-3 have revealed that these compounds can adopt binding poses similar to known inhibitors, with additional stabilizing interactions such as cation–π interactions between arginine residues and aromatic groups on the ligands. nih.gov Such studies provide a molecular-level understanding of the observed binding affinities and can guide the design of derivatives with improved potency. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-enzyme complexes by simulating the movement of atoms over time. MD simulations provide insights into the stability of the complex and the flexibility of both the ligand and the protein, offering a more dynamic picture of the binding event. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be developed to predict the activity of new, untested analogues. mdpi.com

QSAR studies have been successfully applied to various classes of glycosidase inhibitors. nih.gov These models are typically developed using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. mdpi.com The descriptors used in QSAR models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors that account for the molecule's shape and electronic properties.

The development of robust QSAR models for deoxythioglycosides would be a valuable tool for the rational design of new inhibitors. Such models could help in prioritizing which analogues to synthesize and test, thereby saving time and resources in the drug discovery process. By combining QSAR with molecular docking and other computational methods, a comprehensive in silico approach can be established to accelerate the development of novel therapeutic agents based on the 1-hexylthio-1-deoxy-galactopyranoside scaffold.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net For 1-hexylthio-1-deoxy-galactopyranoside, a pharmacophore model would typically be generated based on its interactions with a biological target, such as an enzyme or receptor. The key pharmacophoric features of 1-hexylthio-1-deoxy-galactopyranoside and its analogues generally include:

Hydrogen Bond Acceptors: The hydroxyl groups (-OH) on the galactopyranoside ring are primary sites for hydrogen bonding with the target protein.

Hydrogen Bond Donors: Similarly, the hydroxyl groups can also act as hydrogen bond donors.

Hydrophobic Features: The hexyl chain provides a significant hydrophobic region, which can interact with nonpolar pockets within the binding site. The thioether linkage also contributes to the hydrophobic character.

Aromatic Rings (where applicable in analogues): While the parent compound lacks an aromatic ring, the introduction of such features in analogues can lead to π-π stacking interactions. acs.org

A hypothetical pharmacophore model for a 1-hexylthio-1-deoxy-galactopyranoside analogue binding to a target might reveal a specific spatial arrangement of these features that is critical for high-affinity binding. Computational tools can then use this model to screen virtual libraries of compounds to identify new potential inhibitors. nih.govnih.gov

Table 1: Key Pharmacophoric Features of Galactopyranoside Analogues

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Oxygen atoms of hydroxyl groups | Interaction with amino acid residues like Arginine, Lysine, Histidine |

| Hydrogen Bond Donor | Hydrogen atoms of hydroxyl groups | Interaction with amino acid residues like Aspartate, Glutamate, Serine |

Rational Design of 1-Hexylthio-1-deoxy-Galactopyranoside Analogues for Enhanced Bioactivity

The insights gained from SAR and QSAR studies, including pharmacophore modeling, pave the way for the rational design of novel analogues of 1-hexylthio-1-deoxy-galactopyranoside with potentially improved biological activity. scilit.comnih.gov This process involves systematic modifications to the molecule's structure to optimize its interactions with the target.

Optimization of the Aglycone Moiety

The aglycone part of a glycoside, in this case, the 1-hexylthio group, plays a pivotal role in its biological activity, often influencing binding affinity and selectivity. nih.gov Modifications to this moiety can lead to significant improvements in bioactivity.

Strategies for optimizing the aglycone moiety include:

Altering Chain Length: The length of the alkyl chain can be varied to probe the size and shape of the hydrophobic binding pocket. For instance, increasing or decreasing the number of carbon atoms from the hexyl chain can modulate the hydrophobic interactions.

Introducing Branching: Branched alkyl chains can provide greater steric hindrance and may fit more snugly into specific pockets, potentially increasing selectivity.

Incorporating Aromatic Rings: Replacing the hexyl group with aromatic or heteroaromatic rings can introduce favorable π-π stacking or other electronic interactions with the target.

Adding Functional Groups: The introduction of polar functional groups, such as hydroxyls, amides, or carboxylic acids, to the aglycone can create new hydrogen bonding opportunities.

Table 2: Hypothetical Bioactivity of Aglycone-Modified Analogues

| Analogue | Aglycone Modification | Predicted Change in Bioactivity | Rationale |

|---|---|---|---|

| 1-Butylthio-1-deoxy-galactopyranoside | Shorter alkyl chain | Potentially decreased | Reduced hydrophobic interaction |

| 1-Octylthio-1-deoxy-galactopyranoside | Longer alkyl chain | Potentially increased or decreased | Depends on the size of the hydrophobic pocket |

| 1-Benzylthio-1-deoxy-galactopyranoside | Phenyl group | Potentially increased | Potential for π-π stacking interactions |

Strategies for Modifying the Galactopyranoside Core

The galactopyranoside core is essential for molecular recognition, and modifications to this part of the molecule can fine-tune its binding properties and metabolic stability. researchgate.net

Key strategies for modifying the galactopyranoside core include:

Epimerization: Changing the stereochemistry of one or more hydroxyl groups can alter the binding geometry. For example, converting the galactose core to a glucose or mannose core would significantly impact its interaction with a galactose-specific binding site.

Deoxygenation: Removal of a hydroxyl group can reduce polarity and eliminate a hydrogen bonding interaction, which can be beneficial if that interaction is unfavorable.

Fluorination: Replacing a hydroxyl group with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Fluorine can also act as a weak hydrogen bond acceptor.

Introduction of Bulky Groups: Adding bulky substituents to the sugar ring can probe for additional binding pockets and may enhance selectivity.

Table 3: Hypothetical Bioactivity of Galactopyranoside Core-Modified Analogues

| Analogue | Core Modification | Predicted Change in Bioactivity | Rationale |

|---|---|---|---|

| 1-Hexylthio-1-deoxy-glucopyranoside | Epimerization at C4 | Likely decreased | Loss of specific interactions for galactose |

| 1-Hexylthio-1,6-dideoxy-galactopyranoside | Deoxygenation at C6 | Potentially altered | Removal of a key hydrogen bonding group |

The rational design of analogues, guided by SAR and QSAR principles, is an iterative process. mdpi.com Newly designed compounds are synthesized and biologically evaluated, and the results are used to refine the pharmacophore models and further guide the design of the next generation of more potent and selective molecules.

Advanced Research Applications in Chemical Biology

Development as Chemical Probes for Glycobiological Systems

Chemical probes are essential molecules for dissecting the intricate functions of glycans and their associated proteins in biological systems. Galactopyranoside, 1-hexylthio-1-deoxy-, and related alkyl thioglycosides are utilized as non-hydrolyzable carbohydrate analogs. Their resistance to enzymatic degradation allows them to function as stable ligands and inhibitors, facilitating the study of glycan-binding proteins and enzymes without the complication of substrate turnover. This stability is paramount for their application as affinity labels and in profiling enzyme activity.

Affinity labeling is a technique used to identify and study the active site of a target protein, typically an enzyme or receptor. A reactive molecule (the affinity label) is designed to first bind specifically to the active site and then form a covalent bond with a nearby amino acid residue, thereby permanently tagging it.

While Galactopyranoside, 1-hexylthio-1-deoxy- itself is not inherently reactive to form covalent bonds, it is instrumental in affinity labeling experiments as a competitive inhibitor. Researchers use it to protect the active site of a target enzyme, such as β-galactosidase, from a non-specific or highly reactive labeling agent. By comparing the labeling pattern in the presence and absence of the thioglycoside, one can confirm that the labeling occurs specifically at the active site. For instance, the related compound isopropyl 1-thio-β-D-galactopyranoside (IPTG) has been used to protect E. coli β-D-galactosidase from irreversible deactivation by a potential affinity label, demonstrating that the reaction was indeed taking place at the enzyme's active site. The hexyl derivative is expected to function similarly, with the hexyl chain potentially providing additional hydrophobic interactions within the binding pocket.

Table 1: Role of Alkyl Thiogalactosides in Affinity Labeling

| Role | Mechanism of Action | Compound Example | Target Enzyme | Outcome |

| Protective Agent | Binds reversibly to the enzyme's active site, blocking access for the affinity label. | Isopropyl 1-thio-β-D-galactopyranoside | E. coli β-D-galactosidase | Confirms that covalent modification by the affinity label occurs specifically at the active site. |

| Competitive Ligand | Competes with the affinity label for binding, allowing for the determination of binding specificity. | Galactopyranoside, 1-hexylthio-1-deoxy- | Glycosidases, Lectins | Validates the target engagement of the affinity label. |

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of entire enzyme families in complex biological samples. ABPP for glycosidases typically employs probes that are mechanism-based, irreversible inhibitors designed to react covalently with the catalytic nucleophile in the enzyme's active site. These probes are tagged with a reporter group, such as biotin (B1667282) or a fluorophore, for subsequent detection and identification.

Galactopyranoside, 1-hexylthio-1-deoxy-, as a stable, non-covalent inhibitor, does not function as a primary ABPP probe because it lacks a reactive "warhead" to form a covalent bond. However, it plays a critical supporting role in ABPP studies of glycosidases. Its application lies in its use as a competitor to validate the specificity of a newly designed covalent probe. In a typical experiment, a biological sample is pre-incubated with an excess of the thioglycoside before the addition of the activity-based probe. If the probe is binding specifically to the active site of the target glycosidase, the thioglycoside will block this interaction, leading to a significant reduction in the labeling signal. This competition experiment is a standard control to confirm that the ABPP probe is targeting the desired enzyme active sites and not reacting non-specifically with other proteins.

Contribution to Understanding Carbohydrate Recognition Processes

Carbohydrate recognition is a fundamental biological process mediated by proteins such as lectins and glycosidases, which are crucial for cell-cell communication, immune responses, and pathogen infection. Understanding the forces that govern these interactions is a major goal of glycobiology.

Galactopyranoside, 1-hexylthio-1-deoxy- contributes to this understanding by serving as a molecular probe to dissect binding interactions. The molecule can be divided into two key domains: the galactopyranoside headgroup, which provides specific hydrogen bonding interactions, and the hexylthio aglycone, which introduces a significant hydrophobic component.

Potential in Glycosylation Engineering and Glycan Remodeling

Glycosylation engineering and glycan remodeling are techniques used to modify the glycan structures on proteins or cell surfaces to study their function or to improve the properties of therapeutic proteins. This can be achieved by manipulating the expression of glycosyltransferase genes or by using small molecules to intercept the biosynthetic pathways.

Thioglycosides, including Galactopyranoside, 1-hexylthio-1-deoxy-, have emerged as promising tools in this field, acting as metabolic decoys. When introduced to cells, these compounds can be recognized by glycosyltransferases as acceptor substrates. The enzyme may transfer a sugar residue to the thioglycoside, effectively diverting the sugar donor away from its natural substrate. Because the resulting thio-oligosaccharide cannot be further elongated in the same way as a natural glycan, it acts as a chain terminator. This process can lead to the truncation of glycan structures on the cell surface.

One study demonstrated that S-linked glycoside decoys are significantly more potent than their O-linked counterparts, likely due to their increased stability against cellular glycosidases. The efficacy of these decoys can be tuned by altering the aglycone; the nature of the alkyl or aryl group (the "Z-halide" in the synthesis) influences the compound's properties and effectiveness. This suggests that the hexyl group in Galactopyranoside, 1-hexylthio-1-deoxy- could offer specific properties in terms of cell permeability and interaction with glycosyltransferases, making it a candidate for remodeling cellular glycans to study processes like selectin-dependent cell adhesion.

Exploration in Mechanistic Studies of Biological Systems

By acting as specific, stable inhibitors or metabolic decoys, thioglycosides allow researchers to perturb biological systems in a controlled manner, thereby elucidating the mechanism of complex processes. The resistance of the thioglycosidic bond to hydrolysis makes Galactopyranoside, 1-hexylthio-1-deoxy- a reliable tool for studying the roles of specific enzymes and glycan structures.

For example, by inhibiting a specific β-galactosidase within a cell or organism, researchers can observe the downstream consequences and uncover the physiological role of that enzyme. Multivalent clusters of 1-thio-β-D-galactose have been synthesized and shown to act as inhibitors of E. coli β-galactosidase, demonstrating that these molecules can effectively block enzyme activity. The use of a simple, monovalent inhibitor like the hexyl derivative allows for a more direct probe of the enzyme's active site.

Furthermore, its use as a metabolic decoy in glycosylation pathways can help unravel the importance of specific glycan structures in biological events. For instance, by inducing the truncation of lactosamine chains on cell surface glycans, researchers can investigate the role of these chains in leukocyte adhesion, a critical process in inflammation. The ability to selectively alter glycan structures provides a powerful method for linking specific carbohydrate epitopes to their biological functions.

Q & A

Q. What are the common synthetic routes for 1-hexylthio-1-deoxy-galactopyranoside, and what critical parameters influence yield?

The synthesis typically involves thioglycosylation reactions, where a hexylthiol group is introduced to the anomeric position of galactopyranose. Key steps include:

- Activation of the anomeric center : Use of thiophilic promoters (e.g., NIS/TfOH) to facilitate nucleophilic attack by hexanethiol .

- Protecting group strategy : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl groups) to prevent side reactions. Deprotection is achieved via alkaline hydrolysis or hydrogenolysis .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

Critical parameters : Reaction temperature (0–25°C), stoichiometric ratio of thiol to sugar (1:1.2), and anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 1-hexylthio-1-deoxy-galactopyranoside, and what key spectral features should researchers focus on?

- NMR spectroscopy :

- ¹H NMR : Look for the anomeric proton signal (δ 5.0–6.0 ppm for β-anomers; δ 4.5–5.0 ppm for α-anomers). The hexylthio group shows alkyl proton resonances at δ 1.2–1.6 ppm (CH₂) and δ 0.8–0.9 ppm (CH₃) .

- ¹³C NMR : The anomeric carbon appears at δ 80–90 ppm for thioglycosides. The hexyl chain carbons are observed at δ 20–35 ppm .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ peaks). Fragmentation patterns help validate the thioglycosidic bond .

Q. How is 1-hexylthio-1-deoxy-galactopyranoside used as a substrate in enzyme inhibition studies?

This compound serves as a competitive inhibitor for β-galactosidases due to its thioglycosidic bond, which resists enzymatic hydrolysis. Methodological steps include:

- Enzyme kinetics : Measure activity using chromogenic substrates (e.g., X-gal) and compare inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- Control experiments : Include wild-type enzyme and substrate-only assays to rule out non-specific effects .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency in the synthesis of 1-hexylthio-1-deoxy-galactopyranoside derivatives?

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or iodine-based promoters to enhance anomeric leaving group activation .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor α-anomers, while higher temperatures (25°C) favor β-anomers due to equilibration .

- Byproduct analysis : Use HPLC to monitor reaction progress and identify unwanted thioglycoside isomers or hydrolyzed products .

Q. What strategies resolve discrepancies in NMR data interpretation for thioglycosidic bonds in galactopyranoside derivatives?

- Variable temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., ring puckering) .

- 2D NMR techniques : HSQC and HMBC correlations confirm connectivity between the anomeric carbon and sulfur atom .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. How does the hydroxymethyl group conformation influence the reactivity of 1-hexylthio-1-deoxy-galactopyranoside in acid-catalyzed reactions?

- Gas-phase studies : Protonation at the hydroxymethyl oxygen stabilizes the ring via intramolecular hydrogen bonds, altering reactivity in acid conditions. This is confirmed via IRMPD spectroscopy and collision-induced dissociation (CID) .

- Solvent effects : In aqueous solutions, the hydroxymethyl group adopts a gauche conformation, increasing steric hindrance and reducing nucleophilic attack at the anomeric center .

Q. What experimental designs address low yields in large-scale synthesis of 1-hexylthio-1-deoxy-galactopyranoside?

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions.

- In situ purification : Integrate scavenger resins (e.g., quench thiol excess with polymer-supported maleimide) .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.